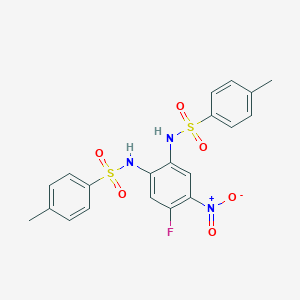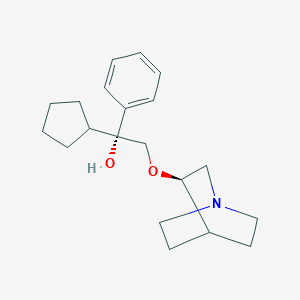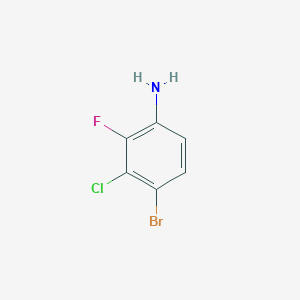
4-Bromo-3-chloro-2-fluoroaniline
Vue d'ensemble
Description
Introduction 4-Bromo-3-chloro-2-fluoroaniline is a compound with significant potential in various fields of chemistry and medicine. Its unique structure, characterized by the presence of bromo, chloro, and fluoro substituents on an aniline ring, makes it an interesting subject for study in synthetic chemistry.
Synthesis Analysis The synthesis of related compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which involves 4-bromo-2-fluoroaniline as an intermediate, has been explored. The synthesis process includes multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Molecular Structure Analysis The molecular structure of similar compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallography, showing classical intra- and intermolecular hydrogen bonds and halogen interactions (Betz, 2015).
Chemical Reactions and Properties this compound can undergo various chemical reactions, forming valuable intermediates for further chemical manipulations. For instance, the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates its reactivity and potential for creating complex molecules (Wu et al., 2022).
Physical Properties Analysis The physical properties of this compound and related compounds are often studied through methods like X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's molecular geometry, bonding, and electronic structure.
Chemical Properties Analysis The chemical properties, including reactivity and stability of this compound, can be inferred from studies on similar compounds. For example, research on the vibrational analysis and theoretical density functional theory computations of related aniline compounds provides insights into their chemical behavior and potential applications in fields like nonlinear optical materials (Revathi et al., 2017).
Applications De Recherche Scientifique
Recherche protéomique
4-Bromo-3-chloro-2-fluoroaniline est utilisé comme biochimique dans la recherche protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier les protéines et étudier la structure et la fonction des protéines dans un mélange complexe .
Synthèse de dérivés d'acide boronique
4-Bromo-2-fluoroaniline, un composé similaire à this compound, a été utilisé dans la synthèse de l'acide 4-amino-3-fluorophénylboronique . Les acides boroniques sont des composés importants en chimie organique et en science des matériaux. Ils sont utilisés dans diverses réactions chimiques, notamment les réactions de couplage et la synthèse de polymères .
Modification chimique
4-Bromo-2-fluoroaniline a également été utilisé dans la modification chimique . La modification chimique implique la modification des structures chimiques pour modifier leurs propriétés. Cela peut être utilisé pour améliorer l'efficacité des réactions chimiques, créer de nouveaux matériaux ou améliorer les propriétés des matériaux existants .
Synthèse pharmaceutique
4-Bromo-3-fluoroaniline est utilisé comme intermédiaire dans la préparation synthétique de divers produits pharmaceutiques . Un intermédiaire est une substance produite au cours des étapes intermédiaires d'une réaction chimique et est capable de réagir davantage pour produire le produit final souhaité .
Synthèse de terphényles
Ce composé est utilisé dans la synthèse de plusieurs 4,4-dialkyl- et 4,4-alkoxyalkylterphényles substitués par des difluorures latéraux . Les terphényles sont un type d'hydrocarbure aromatique polycyclique avec une large gamme d'applications, notamment les diodes électroluminescentes organiques (OLED), les cristaux liquides et les produits pharmaceutiques
Safety and Hazards
4-Bromo-3-chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
4-Bromo-3-chloro-2-fluoroaniline is a complex organic compound that interacts with various targets in the body. It’s worth noting that similar compounds, such as 2-Fluoroaniline, have been found to interact with the respiratory system .
Mode of Action
It’s known that similar compounds, like 2-fluoroaniline, exert their effects primarily through hydroxylation . This process involves the addition of a hydroxyl group to the compound, which can lead to subsequent biochemical reactions .
Biochemical Pathways
Based on the known actions of similar compounds, it’s likely that this compound affects pathways involving hydroxylation . Hydroxylation can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways .
Pharmacokinetics
It’s known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily through hydroxylation, with at least 80% of the dose excreted in the urine within 24 hours .
Result of Action
It’s known that similar compounds can exert nephrotoxic effects, likely through hydroxylation and subsequent p-benzoquinonimine formation .
Analyse Biochimique
Biochemical Properties
The specific biochemical properties of 4-Bromo-3-chloro-2-fluoroaniline are not well-documented in the literature. It is known that aniline derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure and functional groups of the aniline derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Propriétés
IUPAC Name |
4-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZIQDHENNEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382226 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115843-99-7 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
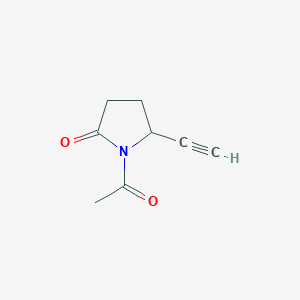
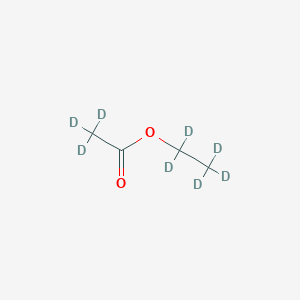
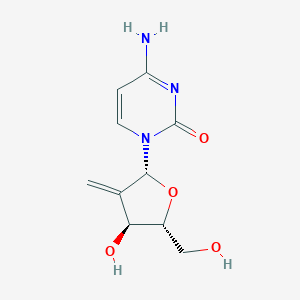

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
